

2,7-Dimethylbenzofuran-6-amine molecular weight and formula

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Compound of Interest

Compound Name: 2,7-Dimethylbenzofuran-6-amine

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Technical Dossier: 2,7-Dimethylbenzofuran-6-amine

Abstract

This document provides a concise technical overview of the core molecular properties of select dimethylbenzofuran amine isomers. Due to the absence of readily available data for **2,7-Dimethylbenzofuran-6-amine** in prominent chemical databases, this guide presents verified data for the closely related structural isomer, 3,7-Dimethylbenzofuran-6-amine. The molecular formula and weight are presented, adhering to standardized reporting for chemical entities. This information serves as a foundational reference for researchers engaged in medicinal chemistry, pharmacology, and materials science involving benzofuran scaffolds.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds recognized for their wide range of biological activities and applications in drug discovery and materials science. The specific substitution pattern of functional groups, such as methyl and amine moieties, on the benzofuran core can significantly influence the molecule's physicochemical properties and pharmacological effects. This guide focuses on the fundamental molecular characteristics of dimethylbenzofuran amines, providing essential data for computational modeling, synthetic planning, and analytical characterization.

Methodology for Data Acquisition

The molecular data presented herein were compiled through a systematic search of established public chemical databases. The primary search targeted the specific isomer **2,7-Dimethylbenzofuran-6-amine**. In the absence of definitive entries for this compound, the search was expanded to include structural isomers. Data for 3,7-Dimethylbenzofuran-6-amine was successfully retrieved from the PubChem public chemical database. The presented values for molecular formula and weight are based on this verified entry.

Molecular Properties

The core molecular properties of 3,7-Dimethylbenzofuran-6-amine have been determined and are summarized below. These values are critical for stoichiometric calculations, analytical method development, and interpretation of experimental results.

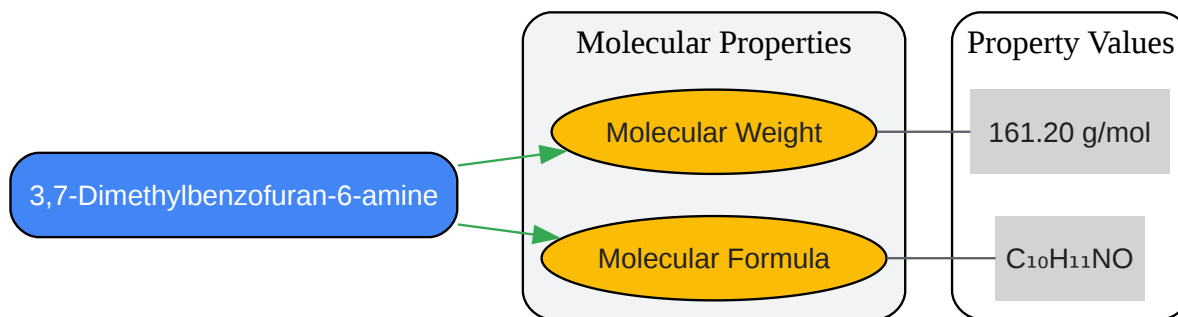
Table 1: Core Molecular Data for 3,7-Dimethylbenzofuran-6-amine

Property	Value	Source
Compound Name	3,7-Dimethylbenzofuran-6-amine	PubChem
Molecular Formula	C ₁₀ H ₁₁ NO	[1]
Molecular Weight	161.20 g/mol	[1]
PubChem CID	15272562	[1]

Note: As of the date of this document, specific experimental or computed data for the isomer **2,7-Dimethylbenzofuran-6-amine** is not available in the queried public databases.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the chemical compound and its fundamental molecular identifiers.



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Figure 1: Logical flow from chemical identity to molecular properties.

Conclusion

This technical guide provides essential, verified molecular data for 3,7-Dimethylbenzofuran-6-amine, a structural isomer of **2,7-Dimethylbenzofuran-6-amine**. The provided molecular formula (C₁₀H₁₁NO) and molecular weight (161.20 g/mol) serve as a reliable reference for scientific and research applications.[1] The clear documentation of the data source and the explicit notation regarding the unavailability of data for the 2,7-isomer are intended to prevent ambiguity and ensure accuracy in future research endeavors.

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References

- 1. 3,7-Dimethylbenzofuran-6-amine | C₁₀H₁₁NO | CID 15272562 - PubChem [pubchem.ncbi.nlm.nih.gov]
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